molecular formula C6H3Br2FO3S B6231169 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride CAS No. 50978-70-6

3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride

Cat. No.: B6231169
CAS No.: 50978-70-6
M. Wt: 334
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3Br2FO3S It is a derivative of benzene, featuring bromine, hydroxyl, and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride typically involves the bromination of 4-hydroxybenzene-1-sulfonyl fluoride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution Reactions: Products include azido or thiol derivatives.

    Oxidation Reactions: Products include quinones or ketones.

    Reduction Reactions: Products include deoxygenated derivatives.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxybenzene-1-sulfonyl fluoride: Lacks the bromine substituents, making it less reactive in certain substitution reactions.

    3,5-dibromo-4-nitrosobenzenesulfonic acid sodium salt: Contains a nitroso group instead of a hydroxyl group, leading to different reactivity and applications.

    3,5-dibromo-4-hydroxybenzoic acid: Contains a carboxyl group instead of a sulfonyl fluoride group, affecting its chemical behavior and uses.

Uniqueness

3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride is unique due to the presence of both bromine and sulfonyl fluoride groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various research fields.

Properties

CAS No.

50978-70-6

Molecular Formula

C6H3Br2FO3S

Molecular Weight

334

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.